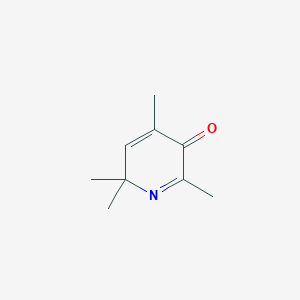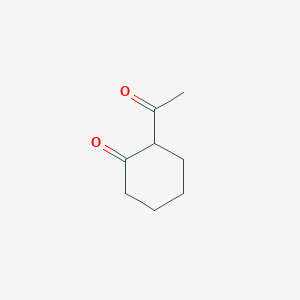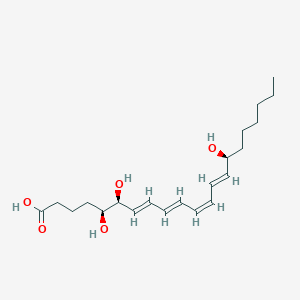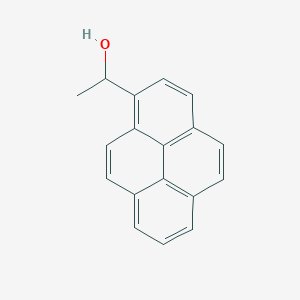
5-hydroxypentanoate de méthyle
Vue d'ensemble
Description
Methyl 5-hydroxypentanoate is an organic compound with the molecular formula C6H12O3. It is a colorless liquid that is sparingly soluble in water but soluble in organic solvents such as ethanol. . It is used in various chemical syntheses and has applications in different scientific fields.
Applications De Recherche Scientifique
Methyl 5-hydroxypentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of metabolic pathways involving hydroxylated fatty acids.
Industry: It is used in the production of fragrances and flavoring agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 5-hydroxypentanoate can be synthesized through several methods. One common method involves the reaction of tetrahydropyran-2-one with sodium methoxide in anhydrous methanol under nitrogen atmosphere . The reaction proceeds as follows:
Tetrahydropyran-2-one+Sodium methoxide→Methyl 5-hydroxypentanoate
Industrial Production Methods: In industrial settings, the production of methyl 5-hydroxypentanoate often involves the esterification of 5-hydroxypentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . This method ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 5-oxopentanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Methyl 5-oxopentanoate
Reduction: 5-hydroxypentanol
Substitution: Various substituted derivatives depending on the reagent used
Mécanisme D'action
The mechanism of action of methyl 5-hydroxypentanoate involves its ability to undergo various chemical reactions due to the presence of both hydroxyl and ester functional groups. These functional groups allow it to participate in oxidation, reduction, and substitution reactions, making it a versatile compound in chemical synthesis .
Comparaison Avec Des Composés Similaires
5-Hydroxypentanoic acid: Similar structure but lacks the ester group.
Methyl 4-hydroxybutanoate: Similar ester structure but with a shorter carbon chain.
Methyl 6-hydroxyhexanoate: Similar ester structure but with a longer carbon chain.
Uniqueness: Methyl 5-hydroxypentanoate is unique due to its specific carbon chain length and the presence of both hydroxyl and ester functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
methyl 5-hydroxypentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-9-6(8)4-2-3-5-7/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXTZNBQHSHEKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162145 | |
| Record name | Pentanoic acid, 5-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14273-92-8 | |
| Record name | Pentanoic acid, 5-hydroxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014273928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoic acid, 5-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)
